6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is a derivative of tetrahydroisoquinoline with a methoxy group at the 6-position, which influences its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline has been explored in several studies. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums were synthesized from N-methyl-laudanosine and N-methyl-noscapine, showing that quaternary ammonium derivatives have higher affinity for apamin-sensitive binding sites compared to tertiary amines . Additionally, a dynamic kinetic resolution method was employed to synthesize enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiomeric excess, which is useful in the synthesis of modulators of nuclear receptors . Furthermore, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, was reported, showcasing the versatility of the compound in forming various derivatives .
Molecular Structure Analysis
The molecular structure of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed in several studies. For example, the crystal structure of the R-hydrochloride salt form of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline was determined by X-ray diffractometric analysis, revealing the spatial arrangement of the methoxy groups and the phenyl substituent .
Chemical Reactions Analysis
The chemical reactivity of 6-methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives has been investigated through various reactions. The compound has been used as a precursor for the synthesis of novel stable fluorophores, such as 6-methoxy-4-quinolone, which exhibits strong fluorescence in a wide pH range and is highly stable against light and heat . Additionally, reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione have been studied, leading to the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been characterized in various studies. For instance, the novel fluorophore 6-methoxy-4-quinolone was found to have a large Stokes' shift and high molar absorptivity, with fluorescence intensity that is not significantly affected by pH changes . The cytotoxic evaluation of novel tetrahydroquinoline derivatives revealed a strong relationship between selective cytotoxic activity on certain cell lines and the substitutions on the aryl ring at position C-2 .
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds are crucial in the synthesis of various modulators of nuclear receptors, including liver X receptors. An efficient dynamic kinetic resolution method has been developed for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating its importance in pharmaceutical chemistry (Forró, Megyesi, Paál, & Fülöp, 2016).
- The compound has been characterized using NMR spectroscopy and X-ray crystallographic techniques, indicating its relevance in structural analysis and molecular identification (Jarraya et al., 2008).
Biological Activity and Pharmacological Potential
- Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including 6-methoxy variants, have shown transiently increasing effects on the locomotor activity of mice, suggesting potential physiological roles in the brain (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
- The synthesis and evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents, including 6-methoxy variants, provide insights into its potential applications in cardiovascular therapeutics (Kakefuda et al., 2003).
Molecular Interactions and Crystal Engineering
- The compound's ability to form weak interactions involving organic fluorine has been studied, showing its utility in crystal engineering and the study of molecular packing features (Choudhury, Urs, Row, & Nagarajan, 2002).
Neuroprotective and Neurotoxic Activity
- Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its 6-methoxy derivatives has revealed their potential neuroprotective or neurotoxic activities, suggesting their relevance in neuropharmacological studies (Okuda, Kotake, & Ohta, 2003).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTAYINRPUJPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195567 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
42923-77-3 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42923-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042923773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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